molecular formula C21H21N3O6 B2958282 (Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide CAS No. 898454-22-3

(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2958282
CAS No.: 898454-22-3
M. Wt: 411.414
InChI Key: VULWDBMHDRFXED-YHYXMXQVSA-N
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Description

This acrylamide derivative features a Z-configuration double bond, a 3,4-dimethoxyphenyl-substituted pyrrolidin-5-one ring, and a 4-nitrophenyl acrylamide moiety. The pyrrolidinone core is a common motif in bioactive molecules, often contributing to conformational rigidity .

Properties

IUPAC Name

(Z)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-29-18-9-8-17(12-19(18)30-2)23-13-15(11-21(23)26)22-20(25)10-5-14-3-6-16(7-4-14)24(27)28/h3-10,12,15H,11,13H2,1-2H3,(H,22,25)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULWDBMHDRFXED-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps, starting with the formation of the pyrrolidine ring followed by the introduction of the nitrophenyl group. Common reagents include 3,4-dimethoxyphenylacetonitrile and ethyl acetoacetate, with catalytic amounts of piperidine used under reflux conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Nitro Group : The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress responses.
  • Pyrrolidine Ring : This structure may interact with various enzymes and receptors, modulating biological pathways such as apoptosis and cell proliferation.

Biological Activity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A comparative analysis shows that similar compounds with nitro substitutions enhance cytotoxic effects significantly:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)12.5Induces apoptosis via ROS generation
4-Nitro-substituted 1,3-diaryltriazenesLaryngeal Carcinoma15.0DNA binding and ER stress induction
N-acyltriazenesVarious Tumor Lines10.0Prodrug activation leading to ROS production

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that the compound effectively induces apoptosis in MCF-7 cells through reactive oxygen species (ROS) generation. The increase in oxidative stress leads to cellular damage and eventual cell death.
  • Mechanistic Insights : Another investigation highlighted that compounds structurally similar to this compound exhibited enhanced cytotoxicity when electron-withdrawing groups were introduced at strategic positions on the aromatic rings. This suggests a structure-activity relationship critical for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following compounds share structural similarities but exhibit distinct substituents and properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Configuration) Molecular Formula Molecular Weight Key Substituents Reported Properties Reference
Target: (Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide Likely C₂₂H₂₃N₃O₆ (inferred) ~437.4 (estimated) 3,4-dimethoxyphenyl, 4-nitrophenyl, Z-acrylamide No explicit data; inferred stability from analogs N/A
(Z)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide Not provided Not provided Dihydrobenzodioxinyl group instead of dimethoxyphenyl Z-configuration; likely similar reactivity
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide C₂₆H₂₇ClN₂O₃ 450.17 Chloropyridine, 3,4-dimethylphenyl, phenethyl Mp: 157–159°C; Yield: 81%
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) Not provided Not provided 4-nitrophenyl, p-tolyl, propylamine Synthesized via oxazolone intermediate
(E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide C₁₄H₁₅N₃O₅ 305.29 Cyano, dihydroxy-nitrobenzene, E-configuration Synthesis uses phase-transfer catalysts
2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide C₂₁H₂₄N₂O₅ 384.4 Acetamide linker, 4-methoxyphenyl Smiles notation available; no solubility data

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • However, the E-isomer in (cyano substituent) may exhibit different stereoelectronic properties compared to Z-configurations .
  • Methoxy vs. Methyl Groups : The 3,4-dimethoxyphenyl group in the target and may improve solubility compared to 3,4-dimethylphenyl in , but methyl groups could enhance lipophilicity and membrane permeability .
  • Core Structure: The pyrrolidinone ring in the target and provides rigidity, whereas the acetamide linker in may reduce conformational flexibility compared to acrylamide derivatives .
Physicochemical Properties
  • Melting Points : The chloropyridine analog in has a melting point of 157–159°C, suggesting higher crystallinity than the target compound, which may lack strong intermolecular forces due to its nitro and methoxy groups .
  • Molecular Weight : The target’s estimated molecular weight (~437.4) is higher than (384.4), likely due to the nitro group and acrylamide chain, which could impact bioavailability .

Contradictions and Limitations

  • Isomerism : The E-isomer in exhibits distinct reactivity compared to Z-configured acrylamides, highlighting the importance of stereochemistry in biological activity .
  • Data Gaps : Physicochemical data (e.g., solubility, logP) for the target compound are absent in the evidence, limiting direct comparisons.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach is the use of oxazolone intermediates (e.g., 2-[(E)-4-methylstyryl]-4-[(Z)-4-nitrobenzylidene]oxazol-5(4H)-one) reacted with amines under controlled conditions. For stereochemical control (Z-isomer), reaction parameters like temperature (room temperature to 80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios are critical. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., acrylamide doublet at δ 6.2–7.2 ppm, pyrrolidinone carbonyl at ~170 ppm) and verify substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C22H22N3O6+ at 424.1509) .
  • IR Spectroscopy : Identify key functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How can computational tools aid in preliminary characterization?

  • Methodology : Use PubChem-derived SMILES and InChI keys (e.g., computed via OEChem 2.1.5) for molecular docking or DFT studies. Tools like Gaussian or AutoDock predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets (e.g., kinases or enzymes) .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of the Z-isomer?

  • Methodology :

  • Catalyst Screening : Chiral catalysts (e.g., L-proline) may enhance enantiomeric excess .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring Z-configuration .
  • Dynamic NMR : Monitor isomerization kinetics (e.g., variable-temperature NMR at 25–80°C) to identify thermodynamic vs. kinetic control .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • Cross-Validation : Combine NMR with X-ray crystallography (if crystalline) for unambiguous stereochemical assignment. For example, Acta Crystallographica Section E data resolved similar acrylamide tautomers .
  • Elemental Analysis : Discrepancies in %C/%H/%N (e.g., expected vs. observed for C22H21N3O6) indicate impurities or hydration .

Q. What strategies improve yield in large-scale synthesis?

  • Methodology :

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) and enhance reproducibility .
  • Microwave Assistance : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for steps like nitro group reduction .

Q. How to assess stability under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., hydrolysis of the acrylamide group) .
  • Light Sensitivity Testing : UV-Vis spectroscopy tracks nitro group degradation (λmax ~400 nm) under UV light .

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